Cas no 2680761-96-8 (benzyl 3-sulfanylazetidine-1-carboxylate)

Benzyl 3-sulfanylazetidine-1-carboxylate is a versatile heterocyclic compound featuring an azetidine ring with a sulfanyl (thiol) group at the 3-position and a benzyloxycarbonyl (Cbz) protecting group. The thiol functionality enables selective reactivity for conjugation or derivatization, while the Cbz group provides stability under various synthetic conditions. This compound is particularly useful in medicinal chemistry and peptide synthesis, where the azetidine scaffold contributes to conformational rigidity and enhanced bioavailability. Its well-defined reactivity profile makes it a valuable intermediate for constructing complex molecules, including protease inhibitors and other biologically active compounds. The product is typically handled under inert conditions to preserve the thiol group's integrity.
benzyl 3-sulfanylazetidine-1-carboxylate structure
2680761-96-8 structure
商品名:benzyl 3-sulfanylazetidine-1-carboxylate
CAS番号:2680761-96-8
MF:C11H13NO2S
メガワット:223.29142165184
MDL:MFCD32826666
CID:5648248
PubChem ID:165920617

benzyl 3-sulfanylazetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • Phenylmethyl 3-mercapto-1-azetidinecarboxylate
    • benzyl 3-sulfanylazetidine-1-carboxylate
    • MDL: MFCD32826666
    • インチ: 1S/C11H13NO2S/c13-11(12-6-10(15)7-12)14-8-9-4-2-1-3-5-9/h1-5,10,15H,6-8H2
    • InChIKey: AIWYLNOOFSCWPW-UHFFFAOYSA-N
    • ほほえんだ: N1(C(OCC2=CC=CC=C2)=O)CC(S)C1

じっけんとくせい

  • 密度みつど: 1.25±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 352.9±42.0 °C(Predicted)
  • 酸性度係数(pKa): 9.97±0.20(Predicted)

benzyl 3-sulfanylazetidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28274309-0.25g
benzyl 3-sulfanylazetidine-1-carboxylate
2680761-96-8 95.0%
0.25g
$774.0 2025-03-19
Enamine
EN300-28274309-10.0g
benzyl 3-sulfanylazetidine-1-carboxylate
2680761-96-8 95.0%
10.0g
$3622.0 2025-03-19
Enamine
EN300-28274309-1g
benzyl 3-sulfanylazetidine-1-carboxylate
2680761-96-8
1g
$842.0 2023-09-09
Enamine
EN300-28274309-10g
benzyl 3-sulfanylazetidine-1-carboxylate
2680761-96-8
10g
$3622.0 2023-09-09
Enamine
EN300-28274309-0.1g
benzyl 3-sulfanylazetidine-1-carboxylate
2680761-96-8 95.0%
0.1g
$741.0 2025-03-19
Enamine
EN300-28274309-0.05g
benzyl 3-sulfanylazetidine-1-carboxylate
2680761-96-8 95.0%
0.05g
$707.0 2025-03-19
Enamine
EN300-28274309-1.0g
benzyl 3-sulfanylazetidine-1-carboxylate
2680761-96-8 95.0%
1.0g
$842.0 2025-03-19
Enamine
EN300-28274309-2.5g
benzyl 3-sulfanylazetidine-1-carboxylate
2680761-96-8 95.0%
2.5g
$1650.0 2025-03-19
Enamine
EN300-28274309-5.0g
benzyl 3-sulfanylazetidine-1-carboxylate
2680761-96-8 95.0%
5.0g
$2443.0 2025-03-19
Enamine
EN300-28274309-0.5g
benzyl 3-sulfanylazetidine-1-carboxylate
2680761-96-8 95.0%
0.5g
$809.0 2025-03-19

benzyl 3-sulfanylazetidine-1-carboxylate 関連文献

benzyl 3-sulfanylazetidine-1-carboxylateに関する追加情報

Benzyl 3-Sulfanylazetidine-1-Carboxylate: A Comprehensive Overview

Benzyl 3-sulfanylazetidine-1-carboxylate, with the CAS number 2680761-96-8, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a benzyl group attached to a 3-sulfanylazetidine ring, which is further substituted with a carboxylate moiety. This combination of functional groups makes it a versatile compound with diverse chemical reactivity and biological activity.

The synthesis of benzyl 3-sulfanylazetidine-1-carboxylate involves a multi-step process that typically begins with the preparation of the azetidine ring. Azetidines are four-membered cyclic amines, and their synthesis often requires careful control of reaction conditions to ensure the formation of the desired ring structure. The introduction of the sulfanyl group (SMe) at the 3-position of the azetidine ring is a critical step, as it imparts unique electronic and steric properties to the molecule. Subsequent functionalization with a benzyl group and a carboxylate moiety further enhances the compound's versatility.

Recent studies have explored the biological activity of benzyl 3-sulfanylazetidine-1-carboxylate, particularly in the context of its potential as a drug candidate. Research has shown that this compound exhibits promising anti-inflammatory and antioxidant properties, making it a potential candidate for treating conditions such as neurodegenerative diseases and cardiovascular disorders. Additionally, its ability to modulate key cellular pathways has been investigated, highlighting its potential role in cancer therapy.

The structural features of benzyl 3-sulfanylazetidine-1-carboxylate play a crucial role in its biological activity. The azetidine ring provides rigidity to the molecule, while the sulfanyl group introduces sulfur-based interactions that can enhance binding affinity to target proteins. The benzyl group adds hydrophobicity, which can improve membrane permeability, while the carboxylate moiety contributes acidity and ionization properties that are essential for pharmacokinetic optimization.

From an analytical standpoint, benzyl 3-sulfanylazetidine-1-carboxylate has been characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These studies have provided detailed insights into its molecular structure and purity, which are critical for ensuring consistent quality in pharmaceutical applications.

In terms of applications, benzyl 3-sulfanylazetidine-1-carboxylate has been utilized in various chemical transformations as both a building block and a reactive intermediate. Its ability to undergo nucleophilic substitution reactions makes it valuable in organic synthesis, particularly in the construction of bioactive molecules with complex architectures.

Looking ahead, ongoing research is focused on optimizing the synthesis of benzyl 3-sulfanylazetidine-1-carboxylate to enhance yield and reduce costs. Additionally, efforts are being made to explore its pharmacokinetic profile and toxicity profile in preclinical models, which are essential steps toward its potential clinical development.

In conclusion, benzyl 3-sulfanylazetidine-1-carboxylate represents a promising compound with diverse applications in organic chemistry and drug discovery. Its unique structural features and biological activity make it an attractive target for further research and development.

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